(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a chlorobenzyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological targets.
Medicine
In medicine, ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the pyrrolidine and chlorobenzyl groups.
tert-Butyl bromoacetate: Another tert-butyl carbamate derivative used in organic synthesis.
tert-Butanesulfinamide: A related compound used in asymmetric synthesis and N-heterocycle formation.
Uniqueness
®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is unique due to its combination of a pyrrolidine ring, a chlorobenzyl group, and a tert-butyl carbamate moiety. This unique structure imparts specific reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMRJCGCMAPDV-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.